(2S,4S)-2-amino-4-hydroxypentanedioic acid
Description
Nomenclature and Stereochemical Considerations in Hydroxyglutamic Acid Research
The nomenclature of hydroxyglutamic acids is complex due to the presence of two stereocenters, leading to four possible stereoisomers for each positional isomer (e.g., 3-hydroxy or 4-hydroxy). The compound in focus, (2S,4S)-2-amino-4-hydroxypentanedioic acid, is a specific stereoisomer of 4-hydroxyglutamic acid. The "2S,4S" designation specifies the absolute configuration at carbon atoms 2 and 4 of the pentanedioic acid backbone.
Hydroxyglutamic acid possesses two chiral centers, giving rise to four optical isomers. oup.com These isomers are grouped into two pairs of diastereomers, which can be separated through methods like optical resolution using agents such as brucine. oup.com The stereoisomers of γ-hydroxyglutamic acid (4-hydroxyglutamic acid) have been prepared in pure states for detailed study. oup.com The configuration of these isomers has been a subject of dedicated research. acs.org
Different stereoisomers are found in nature. For example, (2S,4S)-4-hydroxyglutamic acid has been identified in plants like Phlox decussata. nih.gov In contrast, other isomers like (2S,3R)-3-hydroxyglutamic acid have been found as components of antibiotic peptides. nih.gov
Table 1: Stereoisomers of 4-Hydroxyglutamic Acid
| Common Name | Systematic Name | Configuration |
|---|---|---|
| L-threo-4-hydroxyglutamic acid | This compound | 2S, 4S |
| L-erythro-4-hydroxyglutamic acid | (2S,4R)-2-amino-4-hydroxypentanedioic acid | 2S, 4R |
| D-erythro-4-hydroxyglutamic acid | (2R,4S)-2-amino-4-hydroxypentanedioic acid | 2R, 4S |
This table provides a summary of the stereoisomers of 4-hydroxyglutamic acid, highlighting the specific configuration of the focus compound.
Historical Context of Investigations into Hydroxyglutamic Acids
Investigations into amino acids have a rich history, with the discovery of monosodium glutamate's umami taste in 1907 sparking significant interest in glutamic acid and its derivatives. nih.gov This led to the development of large-scale amino acid fermentation processes, which also facilitated research into other amino acids. nih.gov
The academic interest in hydroxyglutamic acids began with their discovery in natural sources. nih.gov Research into 3-hydroxyglutamic acid, for instance, was initiated after it was identified in the hydrolysates of an antibiotic peptide known as S-520. nih.gov Later, it was confirmed that this specific isomer was (2S,3R)-3-hydroxyglutamic acid. nih.gov
The specific stereoisomer, (2S,4S)-4-hydroxy-L-glutamic acid, was discovered in various plant species. nih.gov Notably, it was found in Phlox decussata and other Phlox species, as well as in Linaria vulgaris. nih.gov The presence of other hydroxylated glutamic acids has been reported in plants like Phlox, Lepidium, and Rheum species. acs.org Furthermore, stereoisomeric forms of β-hydroxy-γ-methylglutamic acid, another related compound, were isolated from the seeds of the legume Gymnocladus dioicus. capes.gov.br
Table 2: Key Historical Discoveries of Hydroxyglutamic Acids
| Year | Discovery | Significance |
|---|---|---|
| 1907 | Discovery of umami taste of monosodium glutamate (B1630785). nih.gov | Increased research focus on glutamic acid and its derivatives. nih.gov |
| 1956 | Discovery of glutamate fermentation by Corynebacterium glutamicum. nih.gov | Enabled large-scale production and further research into amino acids. nih.gov |
| Post-1956 | Identification of 3-hydroxyglutamic acid in antibiotic peptide S-520. nih.gov | Sparked interest in the biological activity of hydroxylated glutamic acids. nih.gov |
| 1981 | Report of hydroxylated glutamic acids in Phlox, Lepidium, and Rheum species. acs.org | Demonstrated the distribution of these compounds in the plant kingdom. |
This table outlines significant milestones in the discovery and study of hydroxyglutamic acids.
Significance within Amino Acid Biochemistry and Broader Metabolic Research
This compound and its isomers are significant in both plant and animal biochemistry. nih.govnih.gov In plants, 2-hydroxy acids like hydroxyglutarate are involved in primary metabolism, including pathways such as the tricarboxylic acid (TCA) cycle and amino acid catabolism. nih.gov Specifically, 4-hydroxy-L-glutamic acid is involved in the arginine and proline metabolism pathway in yeast. ymdb.ca
In mammalian systems, (2S,4S)-4-hydroxy-L-glutamic acid has been identified as a metabolic intermediate in the degradation pathway of hydroxyproline (B1673980). nih.gov The catabolism of hydroxyproline, derived from sources like collagen, contributes to the cellular pools of glyoxylate (B1226380) and glycine. nih.gov The metabolism of gamma-hydroxyglutamic acid involves its conversion to alpha-hydroxy-gamma-ketoglutarate by glutamic-aspartic transaminase, an enzyme found in the liver. nih.gov
The broader family of 2-hydroxyglutarates, which includes the compound of interest, is metabolized by stereoisomer-specific enzymes. nih.gov For instance, L-2-hydroxyglutarate dehydrogenase (L2HGDH), a mitochondrial enzyme, catalyzes the oxidation of L-2-hydroxyglutarate back to 2-oxoglutarate (alpha-ketoglutarate), a key intermediate in the TCA cycle. nih.gov This enzymatic action is crucial for cellular homeostasis. nih.gov In plants, 2-hydroxyglutarate dehydrogenase plays a role in lysine (B10760008) degradation and links this catabolic pathway to the mitochondrial electron transport chain. oup.com
Furthermore, enzymes like lactate (B86563) dehydrogenase and malate (B86768) dehydrogenase can mistakenly reduce 2-oxoglutarate to L-2-hydroxyglutarate, highlighting the presence of "metabolic repair" enzymes like L2HGDH to correct these errors. nih.gov The study of these hydroxy acids and their metabolic pathways provides insight into fundamental biochemical processes and their regulation. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-2-amino-4-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWQSHEVMSFGY-HRFVKAFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3913-68-6, 17093-75-3 | |
| Record name | (4S)-4-Hydroxy-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glutamic acid, 4-hydroxy-, (4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17093-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | allo-gamma-Hydroxyglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Stereoselective Synthesis and Derivatization Strategies
Enzymatic and Biocatalytic Approaches for Stereoselective Synthesis
Biocatalysis offers a powerful avenue for the stereoselective synthesis of complex molecules like γ-hydroxy-α-amino acids, providing high efficiency and selectivity under mild reaction conditions.
A highly effective strategy for synthesizing γ-hydroxy-α-amino acids involves the use of bienzymatic cascades that couple an aldol (B89426) reaction with a subsequent transamination step. rsc.org These one-pot reactions are prized for their high atom economy and stereoselectivity. rsc.orgresearchgate.net The core of this approach is an aldolase-catalyzed carbon-carbon bond formation followed by the stereoselective introduction of an amino group by a transaminase (TA). acs.orgnih.gov
Researchers have successfully designed efficient recycling cascades that combine aldolases and α-transaminases for this purpose. rsc.orgresearchgate.net For instance, the synthesis of L-syn and L-anti-4-hydroxyglutamic acid has been achieved in high yields (83–95%) in a single step from simple substrates. rsc.org
A common enzymatic route begins with the enantioselective aldol addition of pyruvate (B1213749) to an aldehyde, catalyzed by a pyruvate aldolase (B8822740). acs.orgnih.gov One particularly effective enzyme for this step is the trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida, which exhibits broad substrate tolerance and excellent stereoselectivity. acs.orgnih.gov This reaction produces a chiral 4-hydroxy-2-oxo acid intermediate. This intermediate is then enantioselectively aminated by an S-selective transaminase to yield the final γ-hydroxy-α-amino acid. acs.orgnih.gov
To drive the reaction equilibrium towards the product, various strategies are employed. These include:
Pyruvate Recycling: Using L-alanine as the amine donor, where the pyruvate co-product of the transamination step is recycled back into the initial aldol reaction. acs.orgnih.gov
Co-product Removal: Employing benzylamine (B48309) as the amine donor and using benzaldehyde (B42025) lyase (BAL) to convert the benzaldehyde co-product into benzoin, thus minimizing equilibrium limitations. researchgate.netnih.gov
Coupled Cascade Systems: Utilizing L-glutamate as the amine donor in a double cascade with a branched-chain α-amino acid aminotransferase (BCAT) and an aspartate aminotransferase (AspAT) to regenerate the L-glutamate. acs.orgnih.gov
Table 1: Enzymatic Cascade Systems for γ-Hydroxy-α-amino Acid Synthesis
| Enzyme System | Key Enzymes | Amine Donor | Equilibrium Shift Strategy | Typical Products | Reference |
|---|---|---|---|---|---|
| HBPA/TA | P. putida HBPA, S-selective Transaminase | L-Alanine | Pyruvate recycling into aldol reaction | Chiral γ-hydroxy-α-amino acids | acs.org, nih.gov |
| HBPA/BAL/TA | P. putida HBPA, P. fluorescens BAL, Transaminase | Benzylamine | Conversion of benzaldehyde to benzoin | Chiral γ-hydroxy-α-amino acids | nih.gov, researchgate.net |
| HBPA/BCAT/AspAT | P. putida HBPA, E. coli BCAT, E. coli AspAT | L-Glutamate | Regeneration of L-glutamate via L-aspartate | Chiral γ-hydroxy-α-amino acids | acs.org, nih.gov |
Decarboxylative aldol reactions represent another enzymatic tool for forming carbon-carbon bonds. In this type of reaction, a β-keto acid undergoes decarboxylation to generate an enolate equivalent, which then reacts with an electrophile. nih.gov While many examples exist in organic chemistry using amine catalysts, specific enzymes can also facilitate this transformation in a stereocontrolled manner. nih.govresearchgate.net
In the context of 4-hydroxyglutamic acid synthesis, a key enzymatic decarboxylation step has been described within an aldolase-transaminase cascade. researchgate.net Pyruvate-dependent aldolases (PyrAL) have been shown to catalyze the decarboxylation of oxaloacetate, which is formed from the transamination of aspartic acid. researchgate.net This decarboxylation generates pyruvate, which can then act as the nucleophile in an aldol addition with an aldehyde like glyoxylate (B1226380), ultimately leading to the formation of 4-hydroxy-2-oxoglutarate, the precursor to 4-hydroxyglutamic acid. researchgate.net This demonstrates the dual catalytic function of some aldolases, which can be exploited in designing synthetic cascades. researchgate.net
The direct hydroxylation of an amino acid precursor is an elegant and highly efficient method for producing hydroxy amino acids. mdpi.com This transformation is facilitated by hydroxylase enzymes, which catalyze the insertion of an oxygen atom into a C-H bond with high regio- and stereoselectivity. wikipedia.org
For the synthesis of (2S,4S)-2-amino-4-hydroxypentanedioic acid, the stereospecific hydroxylation of L-glutamic acid at the C-4 position is a prime strategy. Research has demonstrated the successful use of genetically modified E. coli strains engineered to express cytochrome P450 monooxygenases for this purpose. These biocatalysts can directly convert L-glutamic acid into (2S,4S)-4-hydroxyglutamic acid. One study reported achieving a product concentration of 18 g/L with a 72% yield and greater than 99% stereopurity using a whole-cell fermentation process. This biocatalytic hydroxylation method is highly advantageous for large-scale production due to its high stereopurity, efficiency, and cost-effectiveness, avoiding the need for chiral auxiliaries or resolution steps.
Table 2: Biocatalytic Hydroxylation of L-Glutamic Acid
| Parameter | Value | Reference |
|---|---|---|
| Biocatalyst | Genetically modified E. coli BL21(DE3) | |
| Enzyme Class | Cytochrome P450 monooxygenase | |
| Substrate | L-Glutamic acid (20 g/L) | |
| Inducer | 0.1 mM IPTG | |
| Temperature | 30°C | |
| Yield | 18 g/L (72%) | |
| Stereopurity | >99% ee for the (4S)-hydroxy group |
Chemoenzymatic Synthetic Methodologies
Chemoenzymatic synthesis combines the advantages of chemical reactions for rapid skeleton construction with the unparalleled selectivity of enzymatic transformations for introducing or resolving stereocenters. researchgate.netnih.gov This hybrid approach offers a flexible and powerful platform for the synthesis of enantiomerically pure compounds like (2S,4S)-4-hydroxyglutamic acid. researchgate.net
A typical chemoenzymatic route may involve the chemical synthesis of a racemic or diastereomeric mixture of a key intermediate, followed by an enzymatic resolution step to isolate the desired stereoisomer. For example, in the synthesis of the related compound (2S,3R,4S)-4-hydroxyisoleucine, a six-step chemical synthesis was used to produce a lactone derivative, which was then subjected to enzymatic resolution. researchgate.net The enzyme penicillin acylase G was used to selectively hydrolyze the N-phenylacetyl group of one stereoisomer, allowing for the separation and isolation of the enantiopure target amino acid. researchgate.net
This strategy underscores the power of using enzymes to resolve specific stereocenters that are challenging to control through purely chemical means. The integration of chemical derivatization with enzyme-catalyzed reactions provides a promising pathway for the efficient and scalable synthesis of complex chiral amino acids. nih.gov
Total Synthesis Routes for Enantiopure 4-Hydroxyglutamic Acid Stereoisomers
Total synthesis from well-defined chiral precursors is a cornerstone for producing enantiopure complex molecules. The chiral pool approach, which utilizes readily available, naturally occurring chiral molecules, is a particularly effective strategy. mdpi.combaranlab.org
A prominent strategy for synthesizing the (2S,4S) stereoisomer of 4-hydroxyglutamic acid utilizes the naturally abundant amino acid (2S,4R)-4-hydroxyproline as a chiral starting material. nih.gov This approach is powerful because the starting material already contains the correct stereochemistry at the C-2 carbon. The main challenge lies in inverting the stereocenter at the C-4 position and then cleaving the pyrrolidine (B122466) ring to unmask the dicarboxylic acid structure. nih.gov
A key step in this synthesis is the inversion of the C-4 hydroxyl group. This is often accomplished via a Mitsunobu reaction on a protected 4-hydroxyproline (B1632879) derivative. nih.gov This reaction proceeds with inversion of configuration, converting the (4R)-hydroxyl group to the desired (4S) stereochemistry. nih.gov An alternative method for inversion involves an intramolecular lactonization to form a bicyclic system, followed by nucleophilic opening of the lactone ring. nih.gov
Once the correct (2S,4S) stereochemistry is established in the cyclic precursor, the final step is the oxidative cleavage of the pyrrolidine ring. Ruthenium(IV) oxide (RuO₂) in the presence of an oxidant like sodium periodate (B1199274) (NaIO₄) is commonly used to oxidize the C-5 position, leading to the formation of a protected pyroglutamate (B8496135) intermediate. nih.gov Subsequent hydrolysis of the pyroglutamate ring and deprotection of the acid and amine functionalities yields the target (2S,4S)-4-hydroxyglutamic acid. nih.gov This route provides excellent control over all stereocenters, delivering the enantiopure product. nih.gov
Crystallization-Induced Diastereomer Transformation (CIDT)
Crystallization-Induced Diastereomer Transformation (CIDT) represents a powerful and efficient strategy for the stereoselective synthesis of amino acids, including the (2S,4S)-4-hydroxyglutamic acid framework. This methodology leverages the differential solubility of diastereomers, driving a chemical equilibrium towards the formation and precipitation of the least soluble, and therefore desired, stereoisomer. This technique can produce intermediates with excellent diastereomeric purity, often exceeding a 99:1 ratio. researchgate.net
A notable application involves the synthesis of (2S,4S)-4-hydroxyglutamic acid lactone, a key intermediate for various natural products. nih.gov In this approach, the crucial stereocenters are established with high selectivity starting from achiral substrates. The process is frequently built around reversible reactions, such as aza-Michael additions, where a chiral auxiliary is employed. nih.gov The transformation is driven by the selective crystallization of one diastereomer from the reaction mixture, which shifts the equilibrium of the reversible reaction towards the formation of that specific isomer. researchgate.netnih.gov
Another variant, termed Crystallization-Induced Asymmetric Transformation (CIAT), has been effectively used in the acid-catalyzed lactonization of related compounds like 2-amino-4-aryl-4-hydroxybutanoic acids. researchgate.net In this process, a mixture of diastereomeric amino acids in solution is converted into a single, less soluble cis-lactone diastereomer, which precipitates, thereby controlling the stereochemical outcome. researchgate.net This highlights the utility of crystallization-driven processes in achieving high stereochemical control in the synthesis of complex amino acids.
| CIDT Process Feature | Description | Reference |
| Driving Force | Precipitation of the least soluble diastereomer from a solution in equilibrium. | researchgate.netnih.gov |
| Key Reaction Type | Reversible reactions such as aza-Michael additions or acid-catalyzed lactonization. | researchgate.netnih.gov |
| Achieved Purity | Can result in high diastereomeric purity, for example, a diastereomeric ratio (dr) of >99:1 for a crystalline lactone salt. | researchgate.net |
| Application | Used to introduce the desired stereocenters in the synthesis of (2S,4S)-4-hydroxyglutamic acid lactone. | nih.gov |
Nitrone Cycloaddition Reactions for Stereocontrolled Adduct Formation
Nitrone cycloaddition reactions are a cornerstone of stereocontrolled synthesis, providing a robust method for creating the isoxazolidine (B1194047) ring, which serves as a versatile precursor to 4-hydroxyglutamic acids. nih.gov The 1,3-dipolar cycloaddition between a nitrone and a dipolarophile, such as an acrylate (B77674) derivative, allows for the highly controlled formation of C-C and C-O bonds, establishing the stereochemistry at what will become the C3 and C5 positions of the isoxazolidine. nih.gov This stereochemistry directly translates to the C2 and C4 positions of the target amino acid after reductive cleavage of the N-O bond in the isoxazolidine ring. nih.gov
To achieve the desired (2S,4S) stereochemistry, these reactions often employ chiral auxiliaries or catalysts. For instance, the reaction of a nitrone with an acrylamide (B121943) derived from (2S)-bornane-10,2-sultam can produce the corresponding (3S,5S)-isoxazolidine with a high diastereomeric ratio of 20:1. nih.gov This adduct is then converted into the orthogonally protected (2S,4S)-4-hydroxyglutamic acid. nih.gov
In other studies, the cycloaddition of specific nitrones with 2-substituted acrylates has been investigated to produce 4-hydroxy-4-substituted glutamic acids. nih.gov While non-catalyzed reactions can lead to certain stereoisomers, the use of catalysts like MgBr2OEt2 in reactions with allylic alcohols can stereoselectively yield cycloadducts that are precursors to the (2S,4S) configuration. nih.gov The flexibility of the nitrone cycloaddition strategy makes it a key tool for accessing various stereoisomers of hydroxyglutamic acid and its derivatives. nih.govnih.gov
| Reactants | Conditions | Key Intermediate | Outcome | Reference |
| Nitrone + Acrylamide with (2S)-bornane-10,2-sultam auxiliary | N/A | (3S,5S)-isoxazolidine | Diastereomeric ratio of 20:1, precursor to (2S,4S)-73 | nih.gov |
| Nitrone 5 + 2-propen-1-ols 6 | MgBr2OEt2 | Cycloadducts 7 | Highly stereoselective, used for synthesis of (2S,4S) derivatives | nih.gov |
| Nitrone 5 + Acrylates 8 | Non-catalyzed | Adducts 9 | Used for synthesis of the C4-epimer, (2S,4R)-2 | nih.gov |
Electrophilic Hydroxylation Approaches to Chiral Glutamates
Direct electrophilic hydroxylation of pyroglutamate derivatives offers a concise and effective route to chiral 4-hydroxyglutamates. nih.gov This approach avoids the need for building the carbon skeleton from scratch and instead introduces the hydroxyl group directly onto a pre-existing cyclic precursor with stereocontrol. The strategy typically involves the generation of a pyroglutamate enolate, which is then quenched with an electrophilic oxygen source. nih.gov
A common method involves treating the lithium enolate of a protected pyroglutamate, such as benzyl (B1604629) N-Boc-pyroglutamate, with an oxaziridine (B8769555) reagent. nih.gov The use of Davis' oxaziridine (a 2-sulfonyloxaziridine) is a well-established technique for this transformation. nih.gov Another effective reagent for this purpose is 3-phenyl-N-phenylsulfonyl oxaziridine. nih.gov This reagent has been successfully employed to hydroxylate a pyroglutamate derivative to furnish an intermediate for an orthogonally protected (4S)-4-hydroxy-L-glutamic acid derivative as a single diastereoisomer. nih.gov The choice of starting pyroglutamate stereoisomer and the reaction conditions dictate the stereochemical outcome of the final hydroxylated product. nih.gov
| Substrate | Reagent | Product | Reference |
| Lithium enolate of benzyl N-Boc-pyroglutamate (S)-86 | Davis oxaziridine | (2S,4R)-4-hydroxypyroglutamate derivative 87 | nih.gov |
| Pyroglutamate derivative 65 | 3-phenyl-N-phenylsulfonyl oxaziridine | (4S)-4-hydroxy-L-glutamic acid derivative 66 (single diastereoisomer) | nih.gov |
Chemical Synthesis of Structural Analogues and Functionalized Derivatives
Development of Diphosphonate Analogues of 4-Hydroxyglutamic Acid
The development of structural analogues of glutamic acid is a key area of medicinal chemistry, driven by the goal of creating compounds with improved potency, selectivity, and metabolic stability. proquest.com Phosphonate analogues are of particular interest because the tetrahedral phosphonic acid group can act as a mimic of the transition state in various enzymatic reactions. proquest.comnih.gov Inspired by the observation that a hydroxyl group can positively impact the biological activity of glutamate (B1630785) analogues, researchers have synthesized diphosphonate analogues of 4-hydroxyglutamic acid. proquest.commdpi.com
A successful approach led to the synthesis of all four enantiomers of (1-amino-3-hydroxypropane-1,3-diyl)diphosphonic acid. nih.govmdpi.comdocumentsdelivered.com The synthetic strategy centered on the Abramov reaction, involving the addition of diethyl phosphite (B83602) to enantiomerically pure diethyl (R)- and (S)-1-(N-Boc-amino)-3-oxopropylphosphonates. proquest.comdocumentsdelivered.com This was followed by the chromatographic separation of the resulting diastereoisomeric products and subsequent hydrolysis of the ester groups to yield the final enantiomerically pure diphosphonic acids. proquest.comnih.gov The absolute configuration of the products was confirmed using NMR analysis of their (S)-O-methylmandelic acid esters. documentsdelivered.com
| Compound | Description | Melting Point (°C) | Specific Rotation [α]D20 | Reference |
| (1S,3S)-5 | White amorphous solid | > 290 | +8.62 (c 0.83, 5% NH3) | nih.gov |
| (1S,3S)-11 | White amorphous solid | N/A | +20.30 (c 1.01, CHCl3) | mdpi.com |
| (1S,3R)-11 | Colorless oil | N/A | -3.45 (c 1.10, CHCl3) | mdpi.com |
| (1S,3S)-12 | White amorphous solid | 116–118 | +40.60 (c 0.83, CHCl3) | mdpi.com |
| (1S,3R)-12 | Colorless oil | N/A | +2.78 (c 2.16, CHCl3) | mdpi.com |
Creation of Functionalized Analogues for Receptor Interaction Studies
To probe the complex interactions between ligands and glutamate receptors, a wide array of functionalized analogues of hydroxyglutamic acid are required. nih.govnih.gov These analogues help to map the active sites of receptors and transporters, leading to the development of ligands with high subtype selectivity. nih.govnih.gov The stereochemistry and conformational flexibility of these analogues are critical determinants of their pharmacological profiles. For instance, (2S,4S)-4-hydroxyglutamic acid shows potency at mGlu1a and mGlu8a receptors, while its (2S,4R) isomer has a significant preference for the NMDA receptor. proquest.com
Research in this area has led to the synthesis of novel 4-functionalized glutamate analogues with distinct activities at metabotropic glutamate (mGlu) receptors. nih.gov One study presented a L-2,4-syn-substituted glutamate analogue (1d) that displayed selective agonist activity at the mGlu2 receptor subtype. nih.gov Based on this finding, a new series of conformationally restricted analogues was designed and synthesized. nih.gov The results were striking, demonstrating a clear structure-activity relationship:
Analogue 2a retained selective agonist activity at the mGlu2 receptor. nih.gov
Analogues 2c and 2d were found to be selective agonists for group III mGlu receptors (mGlu4, mGlu6, and mGlu8). nih.gov
Notably, analogue 2d was approximately 20-fold more potent than 2c , potently activating mGlu4, mGlu6, and mGlu8 receptors with EC50 values in the low-to-mid nanomolar range. nih.gov
These findings underscore how subtle structural and stereochemical modifications to the 4-hydroxyglutamic acid scaffold can dramatically alter receptor selectivity and potency, providing valuable tools for neuroscience research. nih.gov
| Analogue | Receptor Selectivity Profile | Potency | Reference |
| 1d | Selective agonist at mGlu2 | Micromolar range | nih.gov |
| 2a | Selective agonist at mGlu2 | Micromolar range | nih.gov |
| 2c | Selective agonist at group III (mGlu4, mGlu6, mGlu8) | N/A | nih.gov |
| 2d | Selective agonist at group III (mGlu4, mGlu6, mGlu8) | Low-mid nanomolar range (approx. 20x more potent than 2c) | nih.gov |
Biosynthetic Pathways and Metabolic Interconversions
Endogenous Formation and Catabolic Pathways
The endogenous presence of 4-hydroxy-L-glutamic acid in mammals is largely a consequence of the degradation of other molecules, particularly the amino acid hydroxyproline (B1673980), a major component of collagen. nih.gov
The metabolism of 4-hydroxy-L-glutamic acid is intrinsically linked to the metabolic pathways of arginine and proline. wikipedia.orggenome.jpwikipedia.org The enzymes responsible for its interconversions are recognized participants in these pathways. wikipedia.orggenome.jp Specifically, the catabolism of trans-4-hydroxy-L-proline, a product of collagen degradation, leads to the formation of 4-hydroxy-L-glutamic acid. genome.jpexpasy.orgqmul.ac.uk This positions 4-hydroxy-L-glutamic acid as an intermediate that connects the breakdown of this modified amino acid with the central amino acid pool, including glutamate (B1630785), which is a key player in both arginine and proline metabolism. wikipedia.orgymdb.ca
A pivotal reaction in the metabolism of 4-hydroxy-L-glutamic acid is its reversible transamination to 4-hydroxy-2-oxoglutarate. This reaction is catalyzed by the enzyme 4-hydroxyglutamate transaminase. wikipedia.orggenome.jpwikipedia.org In this process, the amino group from 4-hydroxy-L-glutamate is transferred to 2-oxoglutarate (alpha-ketoglutarate), resulting in the formation of L-glutamate and 4-hydroxy-2-oxoglutarate. wikipedia.orgqmul.ac.uk This interconversion is a critical step that links the carbon skeleton of 4-hydroxy-L-glutamic acid to the tricarboxylic acid (TCA) cycle via L-glutamate and 2-oxoglutarate. hmdb.ca The resulting 4-hydroxy-2-oxoglutarate can be further metabolized by aldolase (B8822740) enzymes. semanticscholar.orgnih.gov
Table 1: Key Metabolic Interconversion
| Substrate | Enzyme | Product(s) | Metabolic Pathway Link |
| erythro-4-hydroxy-L-glutamate + 2-oxoglutarate | 4-Hydroxyglutamate Transaminase (EC 2.6.1.23) | (4R)-4-hydroxy-2-oxoglutarate + L-glutamate | Arginine and Proline Metabolism, TCA Cycle |
The catabolism of 4-hydroxy-L-glutamic acid can proceed through the formation of a semialdehyde intermediate. hmdb.ca Specifically, mitochondrial enzymes can convert 4-hydroxy-L-glutamic acid into L-4-hydroxyglutamate semialdehyde. hmdb.cahmdb.ca This reaction is a step in the degradation pathway that ultimately channels the carbon skeleton of hydroxyproline and its derivatives into central metabolism. L-4-hydroxyglutamate semialdehyde, also known as (2S,4R)-2-amino-4-hydroxy-5-oxopentanoic acid, is a recognized human and yeast metabolite. ymdb.canih.gov
Enzymology of 4-Hydroxyglutamic Acid Metabolism
The metabolic transformations of 4-hydroxy-L-glutamic acid are governed by specific enzymes, primarily transaminases and dehydrogenases, which have been characterized to varying extents.
4-Hydroxyglutamate transaminase is a key enzyme that catalyzes the transfer of an amino group from 4-hydroxy-L-glutamate to an alpha-keto acid. wikipedia.org
Systematic Name: The systematic name for this enzyme is erythro-4-hydroxy-L-glutamate:2-oxoglutarate aminotransferase. qmul.ac.uk
Reaction: It catalyzes the reaction: erythro-4-hydroxy-L-glutamate + 2-oxoglutarate ⇌ (4R)-4-hydroxy-2-oxoglutarate + L-glutamate. qmul.ac.uk
Cofactor: As a transaminase, it is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor to facilitate the amino group transfer.
Substrate Specificity: While 2-oxoglutarate is a primary amino group acceptor, oxaloacetate can also serve this role. genome.jpexpasy.orgqmul.ac.uk
Identity: Research suggests that this enzymatic activity may be carried out by aspartate transaminase (EC 2.6.1.1), indicating a broad substrate specificity for this well-known enzyme. genome.jpexpasy.orgqmul.ac.uk
Table 2: Characteristics of 4-Hydroxyglutamate Transaminase (EC 2.6.1.23)
| Property | Description | Reference(s) |
| EC Number | 2.6.1.23 | wikipedia.org |
| Systematic Name | erythro-4-hydroxy-L-glutamate:2-oxoglutarate aminotransferase | qmul.ac.uk |
| Common Name | 4-hydroxyglutamate aminotransferase | wikipedia.org |
| Reaction Catalyzed | 4-hydroxy-L-glutamate + 2-oxoglutarate ⇌ 4-hydroxy-2-oxoglutarate + L-glutamate | wikipedia.orgqmul.ac.uk |
| Alternative Acceptor | Oxaloacetate can replace 2-oxoglutarate. | genome.jpexpasy.org |
| Metabolic Context | Degradation pathway of trans-4-hydroxy-L-proline; Arginine and proline metabolism. | genome.jpexpasy.org |
Mitochondrial dehydrogenases play a crucial role in the catabolism of proline and its hydroxylated analog, hydroxyproline, which generates 4-hydroxy-L-glutamic acid. These enzymes are also involved in the subsequent metabolism of 4-hydroxy-L-glutamic acid itself.
Proline Dehydrogenase 1 (PRODH1): This mitochondrial inner membrane enzyme is primarily known for converting proline to delta-1-pyrroline-5-carboxylate. hmdb.ca However, it is also implicated in the metabolism of 4-hydroxy-L-glutamic acid, catalyzing its conversion to L-4-hydroxyglutamate semialdehyde. hmdb.ca This function highlights its role in processing hydroxylated amino acids derived from collagen breakdown.
Delta-1-pyrroline-5-carboxylate (P5C) Dehydrogenase (ALDH4A1): This mitochondrial matrix enzyme catalyzes the irreversible conversion of P5C to glutamate. wikipedia.orguniprot.org It is a critical enzyme in the proline catabolic pathway. wikipedia.orgnih.gov Evidence also points to its involvement in the biosynthesis of L-4-hydroxyglutamate semialdehyde from 4-hydroxy-L-glutamic acid, working in concert with PRODH1 to channel these metabolites. hmdb.ca The enzyme belongs to the aldehyde dehydrogenase superfamily and is essential for interconnecting the urea (B33335) and tricarboxylic acid cycles. uniprot.orgebi.ac.uk
Functional Investigations of 4-hydroxy-2-oxoglutarate Aldolase (HOGA1)
4-hydroxy-2-oxoglutarate aldolase, encoded by the HOGA1 gene, is a mitochondrial enzyme that plays a critical gatekeeper role in the catabolism of hydroxyproline. portlandpress.com It is primarily found in the liver and kidney cells. medlineplus.govmedlineplus.gov The enzyme's main function is to catalyze the final step in the hydroxyproline degradation pathway: the cleavage of (4S)-4-hydroxy-2-oxoglutarate (HOG) into pyruvate (B1213749) and glyoxylate (B1226380). medlineplus.govuniprot.org This reaction is vital for recycling these metabolites; pyruvate can enter central energy metabolism, while the fate of mitochondrial glyoxylate is less clear. medlineplus.gov
Catalytic Mechanism and Dual Activity: HOGA1 operates through a Type I aldolase reaction mechanism, which involves the formation of a Schiff base intermediate with an active site lysine (B10760008) residue (Lys196). portlandpress.com Functional investigations have revealed that HOGA1 possesses a dual catalytic activity. Besides its primary aldolase function on HOG, it can also act as an oxaloacetate decarboxylase, converting oxaloacetate into pyruvate and CO2. Kinetic studies have demonstrated that the enzyme has micromolar affinities for both substrates, suggesting both activities are physiologically relevant. Mutagenesis studies targeting active site residues, such as K196A and Y168F, resulted in the inactivation of the enzyme for both substrates, confirming they share a common active site and catalytic machinery. portlandpress.com
Regulation and Inhibition: The activity of human HOGA1 (hHOGA1) is subject to regulation by metabolic intermediates. Pyruvate, one of its products, acts as a competitive inhibitor with an inhibition constant (Ki) in the micromolar range. In contrast, α-ketoglutarate is a very weak inhibitor, with a Ki in the millimolar range. portlandpress.com This suggests that under conditions of high pyruvate, such as during gluconeogenesis, HOGA1 activity might be downregulated. portlandpress.com
Clinical Significance: Primary Hyperoxaluria Type III (PH3): A deficiency in HOGA1 function, caused by mutations in the HOGA1 gene, leads to the rare autosomal recessive disorder Primary Hyperoxaluria Type III (PH3). medlineplus.govwikipedia.org This deficiency results in the accumulation of the enzyme's substrate, 4-hydroxy-2-oxoglutarate, in the mitochondria. medlineplus.govmedlineplus.gov The precise mechanism by which HOGA1 deficiency leads to the overproduction of oxalate, the hallmark of PH3, is still under investigation. One hypothesis suggests that accumulated 4-hydroxy-2-oxoglutarate may leak into the cytosol and be converted to glyoxylate by another enzyme; glyoxylate is then oxidized to oxalate. medlineplus.govnih.gov Another theory posits that the buildup of 4-hydroxy-2-oxoglutarate may inhibit other enzymes involved in glyoxylate metabolism. portlandpress.commedlineplus.gov The detection of nonsense mutations that lead to a non-functional or absent enzyme provides definitive proof that PH3 is caused by a loss-of-function mechanism of HOGA1. medchemexpress.comnih.gov
Interactive Table: Kinetic Properties of Human HOGA1 (hHOGA1)
| Substrate | Activity | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Inhibitor | Ki |
| 4-hydroxy-2-oxoglutarate | Aldolase | 29 ± 3 | 14.1 ± 0.3 | 4.9 x 105 | Pyruvate | 61 ± 9 µM |
| Oxaloacetate | Decarboxylase | 102 ± 11 | 9.4 ± 0.3 | 9.2 x 104 | α-ketoglutarate | 2.0 ± 0.2 mM |
Data synthesized from kinetic studies on recombinant human HOGA1. The table showcases the enzyme's dual substrate capability and inhibition profile. portlandpress.com
Stereospecificity of Non-heme Iron Oxygenases in Hydroxylation
Non-heme iron(II) and 2-oxoglutarate (2OG)-dependent oxygenases are a vast superfamily of enzymes that catalyze a wide array of oxidative reactions, including the hydroxylation of unactivated C-H bonds. nih.govox.ac.uk These enzymes are crucial in numerous biosynthetic pathways, such as the one producing the hydroxyproline that is eventually metabolized via the HOGA1 pathway. nih.gov
General Catalytic Mechanism: The catalytic cycle of 2OG oxygenases is a well-orchestrated process. It begins with the ordered binding of the co-substrate 2-oxoglutarate, followed by the primary substrate, to the Fe(II) center in the enzyme's active site. ox.ac.uk This binding primes the enzyme for the coordination of molecular oxygen (O₂). The bound O₂ then reacts with the 2OG, leading to its oxidative decarboxylation to succinate (B1194679) and CO₂. This process generates a highly reactive high-spin Fe(IV)-oxo (ferryl) intermediate. ox.ac.ukpsu.edu This potent ferryl species is responsible for abstracting a hydrogen atom from the substrate, followed by a "rebound" step where the hydroxyl group is transferred to the substrate radical, resulting in a hydroxylated product. nih.govpsu.edu
Determinants of Stereospecificity: The remarkable stereospecificity of these hydroxylases—their ability to install a hydroxyl group at a specific position with a defined stereochemistry—is a key feature of their function. This precision is not inherent to the reactive ferryl intermediate itself, but is dictated by the rigid protein scaffold of the active site. nih.govox.ac.uk Several factors contribute to this control:
Substrate Positioning: The enzyme's active site contains a network of second-coordination sphere amino acid residues that interact with the substrate through non-covalent forces (e.g., hydrogen bonds, electrostatic interactions). nih.gov These interactions precisely orient the substrate relative to the Fe(IV)-oxo intermediate, exposing only one specific C-H bond for hydrogen abstraction.
Conserved Structural Fold: Most 2OG oxygenases share a conserved double-stranded β-helix core that binds the Fe(II) and 2-oxoglutarate. ox.ac.uk The rigidity of this core, contrasted with the flexibility of surrounding substrate-binding regions, allows the enzyme to accommodate various substrates while maintaining strict control over the geometry of the catalytic reaction. ox.ac.uk
Reaction Dynamics: Computational studies, such as those on the aspartyl hydroxylase AspH, indicate that both the hydrogen atom transfer (HAT) and the subsequent rebound hydroxylation step are critical in determining the final stereochemistry, which often proceeds with retention of configuration. nih.gov The positioning of the substrate, modulated by the active site residues, is essential for this stereoselective outcome. nih.gov
This ability to perform stereospecific hydroxylation is fundamental to biology, generating specific isomers like (2S,4R)-hydroxyproline in collagen, which is the initial substrate for the metabolic pathway that leads to (2S,4S)-4-hydroxyglutamate and subsequently to the HOGA1 substrate, 4-hydroxy-2-oxoglutarate.
Interactive Table: Key Features of Non-Heme Iron Oxygenases in Hydroxylation
| Feature | Description | Significance |
| Cofactors | Fe(II), 2-Oxoglutarate (2OG) | Fe(II) is the catalytic metal center; 2OG is a co-substrate required for the generation of the active oxidant. ox.ac.uk |
| Active Oxidant | High-spin Fe(IV)-oxo (ferryl) species | A highly reactive intermediate capable of cleaving strong, unactivated C-H bonds. ox.ac.ukpsu.edu |
| Core Structure | Conserved double-stranded β-helix | Provides a rigid scaffold for binding the iron and 2OG, ensuring a consistent catalytic environment. ox.ac.uk |
| Fe-Binding Motif | 2-His-1-Carboxylate "facial triad" | A characteristic set of residues that coordinates the catalytic iron ion in the active site. nih.govox.ac.uk |
| Stereocontrol | Substrate positioning by active site residues | Ensures the reaction occurs at a specific carbon atom with a defined stereochemical outcome (e.g., R or S). nih.gov |
Biological Functions and Mechanistic Studies in Model Systems
Roles in Cellular Amino Acid Metabolism and Homeostasis
(2S,4S)-2-amino-4-hydroxypentanedioic acid, also known as (2S,4S)-4-hydroxyglutamate (4-OHGlu), is a key intermediate in the catabolism of 4-hydroxy-L-proline. nih.govnih.gov This metabolic process is crucial for managing the breakdown of collagen, the primary source of 4-hydroxyproline (B1632879) in the body. nih.govnih.gov The catabolic pathway for 4-hydroxyproline involves the sequential action of four enzymes located within the mitochondria. nih.gov (2S,4S)-4-hydroxyglutamate is formed from its precursor, 4-hydroxy-2-oxoglutarate (HOG), through a transamination reaction. nih.govwikipedia.org
In certain metabolic disorders, such as primary hyperoxaluria type 3 (PH3), a deficiency in the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA) leads to an accumulation of upstream metabolites, including 4-hydroxyglutamate. nih.govnih.gov This has established 4-hydroxyglutamate as a reliable biomarker for diagnosing and monitoring PH3. nih.govnih.gov Studies have shown that urinary levels of 4-hydroxyglutamate are significantly elevated in PH3 patients compared to healthy individuals. nih.gov The measurement of this compound can be integrated into broader screening panels for inborn errors of metabolism. nih.gov
Contribution to Metabolite Exchange between Mitochondria and Cytosol
The metabolism of (2S,4S)-4-hydroxyglutamate is intrinsically linked to the exchange of metabolites between the mitochondria and the cytosol. The entire breakdown pathway of 4-hydroxy-L-proline occurs within the mitochondria. nih.gov (2S,4S)-4-hydroxyglutamate is converted to 4-hydroxy-2-oxoglutarate (HOG) by an aminotransferase. wikipedia.org This HOG is then cleaved by the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA) into two smaller, metabolically crucial molecules: pyruvate (B1213749) and glyoxylate (B1226380). nih.govwikipedia.orgmedlineplus.gov
This cleavage reaction is a critical juncture, connecting the catabolism of an amino acid (hydroxyproline) directly to central carbon metabolism. Pyruvate can be used in the Krebs cycle for energy production or as a substrate for gluconeogenesis, while glyoxylate has its own metabolic fate. nih.govmedlineplus.gov The transport of glutamate (B1630785) and its derivatives across the mitochondrial membrane is facilitated by specific carrier proteins, such as the glutamate/aspartate exchanger (aralar) and the glutamate carrier 1 (GC1), ensuring the proper compartmentalization and flux of these intermediates. nih.govreactome.org Disruption in this pathway, as seen in PH3 where HOGA is deficient, can lead to the accumulation of HOG within the mitochondria, which may then leak into the cytosol, perturbing cellular metabolism. medlineplus.govportlandpress.com
Presence and Significance as a Moiety in Biologically Important Natural Products
The this compound structural unit is a constituent of several complex natural products with significant biological activities. Its incorporation into these larger molecules underscores its versatility as a building block in nature.
| Natural Product | Source | Significance | Citation(s) |
| Hemerocallisamine I | Daylily (Hemerocallis fulva) | A 2-formylpyrrole alkaloid. Its absolute configuration was confirmed as (2S,4S) through total synthesis. | nih.govnih.govacs.org |
| Lycoperdic acid | Puffball mushroom (Lycoperdon perlatum) | An unusual amino acid derivative whose unique structure, containing a lactone moiety, has made it a target for synthetic chemists. | chemspider.comnih.govoup.comacs.org |
| Monatin (B176783) | Sclerochiton ilicifolius plant | A high-intensity natural sweetener, approximately 3000 times sweeter than sucrose. The (2S,4S) isomer is the least sweet of the four stereoisomers. | wikipedia.orgresearchgate.netresearchgate.net |
| Dysiherbaine | Marine sponge (Dysidea herbacea) | A potent neuroexcitatory amino acid that acts as a selective agonist for ionotropic glutamate receptors, particularly kainate receptors. | acs.orgacs.orgnih.gov |
The presence of this specific stereoisomer is often critical for the biological function of the parent natural product, as seen in the varying sweetness of monatin isomers and the potent receptor activity of dysiherbaine. researchgate.netacs.org
Mechanistic Investigations of Enzyme-Substrate Interactions (e.g., active site analysis of hHOGA)
The human mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (hHOGA) is central to the metabolism of (2S,4S)-4-hydroxyglutamate's precursor, HOG. nih.govmedlineplus.gov Structural and biochemical studies have provided detailed insights into its mechanism. The crystal structure of hHOGA has been solved, revealing a tetrameric assembly. nih.gov Mechanistic investigations show that hHOGA functions as a type I aldolase, utilizing a Schiff base intermediate in its catalytic cycle. nih.gov
Active site analysis has identified key amino acid residues crucial for substrate binding and catalysis: nih.govportlandpress.com
Lys196: Acts as the nucleophile, forming the essential Schiff base with the substrate.
Tyr168 and Ser77: Function as components of a proton relay system.
Asn78 and Ser198: Are unique residues that facilitate the specific binding of the substrate.
Kinetic studies of site-directed mutants confirm the functional importance of these residues. nih.gov For instance, mutating Lys196 or Tyr168 results in an inactive enzyme. portlandpress.com Furthermore, research has shown that pyruvate, a product of the reaction, acts as a competitive inhibitor of hHOGA, suggesting a feedback regulation mechanism. portlandpress.comresearchgate.net These mechanistic details provide a foundation for understanding how mutations linked to primary hyperoxaluria type 3 can lead to a loss of enzyme activity. nih.govnih.gov
Stereoisomer-Specific Biological Activity Profiles and Receptor Interactions in in vitro and ex vivo Models
The biological activity of 4-hydroxyglutamate and its analogs is highly dependent on their stereochemistry. This is particularly evident in their interactions with ionotropic glutamate receptors (iGluRs), such as the AMPA and kainate receptors. acs.orgresearchgate.net
Dysiherbaine, which contains the (2S,4S)-4-hydroxyglutamate moiety, is a potent agonist at kainate receptors. acs.orgnih.gov Structure-activity relationship studies on dysiherbaine and its synthetic analogues have revealed that both the presence and the specific stereochemistry of the hydroxyl group are critical for high-affinity binding and selective activity. acs.orgacs.org
Similarly, studies on simpler analogs like 4-methylglutamic acid have demonstrated marked differences between stereoisomers. The (2S,4R)-isomer, known as SYM 2081, is a highly selective and potent ligand for kainate receptors, with an affinity comparable to that of kainic acid itself. nih.gov In contrast, other stereoisomers show significantly lower potency. nih.gov This highlights the precise structural requirements of the kainate receptor binding pocket.
The table below summarizes the inhibitory concentration (IC50) values for different stereoisomers of 4-substituted glutamates at kainate receptors, illustrating the profound impact of stereochemistry on biological activity.
| Compound | Receptor Target | Activity (IC50) | Citation(s) |
| (2S,4R)-4-methylglutamic acid (SYM 2081) | Recombinant GluR6 Kainate Receptor | ~19 nM | nih.gov |
| (2S,4R)-4-methylglutamic acid (SYM 2081) | Wild-type (rat forebrain) Kainate Receptor | ~32 nM | nih.gov |
| Kainic Acid (reference) | Recombinant GluR6 Kainate Receptor | ~28 nM | nih.gov |
| Kainic Acid (reference) | Wild-type (rat forebrain) Kainate Receptor | ~13 nM | nih.gov |
These findings underscore that the specific (2S,4S) configuration of 2-amino-4-hydroxypentanedioic acid and related structures is a key determinant of their interaction with specific biological targets, particularly in the nervous system.
Analytical Methodologies for Research Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental technique for separating components of a mixture. chromatographyonline.com For amino acids like 4-hydroxyglutamic acid, which are polar and may lack a strong chromophore, specific chromatographic strategies are required. However, preliminary research has indicated that traditional chromatographic methods face significant challenges in providing reliable measurements for this compound. Investigations have shown that the chromatographic peak for 4-hydroxyglutamate often elutes very close to other common amino acid constituents in biological samples, such as urine, which complicates accurate quantification using these standard methods alone. nih.gov
| Technique | Principle | Challenges for (2S,4S)-2-amino-4-hydroxypentanedioic acid |
| Ion Exchange Chromatography (IEC) | Separation based on net charge via electrostatic interactions with a charged stationary phase. youtube.com | Co-elution with other urinary amino acids, precluding reliable measurement. nih.gov |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity, with a nonpolar stationary phase and a polar mobile phase. chromatographyonline.com | Co-elution with other urinary amino acids, hindering reliable quantification. nih.gov |
Ion Exchange Chromatography (IEC) separates molecules based on their respective charges by utilizing a charged stationary phase. youtube.comyoutube.com The separation is governed by the electrostatic interactions between the charged analyte and the oppositely charged resin within the column. youtube.comyoutube.com The pH and ionic strength of the mobile phase are critical parameters that can be adjusted to control the retention and elution of the target molecules. youtube.com For amino acid analysis, IEC has been a conventional method. However, when applied to the analysis of 4-hydroxyglutamic acid in complex biological fluids, its utility is limited. The compound's elution profile is often too similar to that of other endogenous amino acids, leading to overlapping peaks and making distinct quantification difficult. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique that separates molecules based on their hydrophobicity. chromatographyonline.com It employs a nonpolar stationary phase and a polar mobile phase. While effective for a vast range of compounds, direct analysis of highly polar molecules like amino acids can be challenging. As with IEC, attempts to quantify 4-hydroxyglutamic acid using RP-HPLC have encountered significant issues. nih.gov The compound co-elutes with other amino acids present in biological samples, which prevents its reliable measurement. nih.gov To enhance retention and detection in RP-HPLC, amino acids are often chemically modified through a process called derivatization. nih.govresearchgate.net
To overcome the challenge that most amino acids are not directly detectable by UV-visible or fluorescence detectors, post-column derivatization is frequently employed. youtube.com This method involves separating the underivatized amino acids on a column, typically an ion-exchange column, and then reacting them with a chemical reagent after they elute but before they reach the detector. youtube.com
Two common reagents used for the post-column derivatization of amino acids are:
Ninhydrin: This reagent reacts with both primary and secondary amino acids at elevated temperatures (e.g., 130°C) to form a deeply colored product, which can be detected by a UV-visible detector. youtube.com
o-Phthalaldehyde (OPA): OPA reacts with primary amino acids at room temperature to yield highly fluorescent derivatives, which can be detected with high sensitivity by a fluorescence detector or a UV-visible detector. youtube.comjascoinc.com
This approach enhances the specificity and sensitivity of detection. The instrumental setup involves an additional pump to deliver the derivatization reagent, which is mixed with the column eluent in a reaction coil or a specialized reaction flow column before passing through the detector's flow cell. youtube.com
Mass Spectrometry-Based Methods
Mass spectrometry (MS) has emerged as a superior and more robust methodology for the specific and sensitive quantification of this compound, effectively overcoming the limitations of traditional chromatographic detection.
Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the analysis of metabolites in complex biological matrices. nih.govpsu.edu It provides high sensitivity and specificity by measuring the mass-to-charge ratio (m/z) of a precursor ion and its specific fragment ions. This technique has been successfully adapted for the reliable measurement of 4-hydroxyglutamate (4OHGlu) in urine as a biomarker for the inborn error of metabolism, Primary Hyperoxaluria Type 3. nih.gov
In a typical workflow, amino acids in the sample are chemically converted to their n-butyl esters. nih.gov The derivatized sample is then introduced into the mass spectrometer. The analysis is performed in the positive ion multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte and its internal standard. nih.gov A significant challenge in developing this assay was the commercial unavailability of a stable isotope-labeled internal standard for 4OHGlu. Researchers circumvented this by using deuterated glutamate (B1630785) (²H₃-glutamate) as a surrogate internal standard. nih.gov
| Parameter | This compound (as 4OHGlu) | Reference |
| Precursor Ion (m/z) | 162.0 | nih.gov |
| Product Ion (m/z) | 144.1 | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |
| Analysis Mode | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| Surrogate Internal Standard | ²H₃-glutamate | nih.gov |
This table summarizes key mass spectrometry parameters for the analysis of the target compound.
Additionally, studies have demonstrated the importance of chromatographic separation prior to MS analysis to distinguish between glutamic acid, glutamine, and their cyclized artifact, pyroglutamic acid, which can form in the electrospray source. nih.gov
For applications requiring the rapid analysis of a large number of samples, flow injection analysis tandem mass spectrometry (FIA-MS/MS) is an ideal high-throughput screening method. nih.govsci-hub.red This technique eliminates the time-consuming chromatographic separation step by injecting the prepared sample directly into the mass spectrometer's ion source.
FIA-MS/MS has been effectively implemented for screening 4-hydroxyglutamate in urine. nih.gov The method was readily incorporated into an existing multi-analyte panel used for the comprehensive screening of inborn errors of metabolism. nih.gov By adding the specific mass transition for 4OHGlu to the standard newborn screening panel, laboratories can achieve rapid biochemical diagnosis. nih.gov This approach allows for an injection-to-injection cycle time of approximately 1.8 minutes, enabling the analysis of hundreds of samples in a matter of hours. The stability of the analyte in the sample matrix is critical for reliable screening. Research has shown that 4-hydroxyglutamate is stable in acidified urine, even at room temperature for extended periods. nih.gov
| Storage Condition | Temperature | Duration | Recovery (%) | Reference |
| Frozen | -30 °C | 28 days | 101% | nih.gov |
| Acidified (pH 2) | Room Temperature | 28 days | 92% | nih.gov |
| Urine Blotter | Room Temperature | 28 days | 99% | nih.gov |
This table presents the stability of 4-hydroxyglutamate in urine under various storage conditions, as compared to a sample stored at -80°C.
Enzymatic Assay Methodologies for Specific Metabolic Reactions
Enzymatic assays provide a functional approach to studying the metabolic reactions involving this compound. These assays measure the activity of specific enzymes that either produce or consume this compound, offering insights into metabolic pathways and their regulation.
One of the key enzymes in the metabolism of 4-hydroxy-L-glutamate is 4-hydroxyglutamate transaminase. wikipedia.orgcreative-enzymes.com This enzyme catalyzes the reversible transfer of an amino group from 4-hydroxy-L-glutamate to 2-oxoglutarate, yielding 4-hydroxy-2-oxoglutarate and L-glutamate. wikipedia.orgcreative-enzymes.com The activity of this transaminase can be determined by monitoring the change in concentration of any of the substrates or products over time. A common approach for assaying transaminase activity involves a coupled-enzyme system that leads to a change in absorbance of a chromogenic substrate, which can be measured spectrophotometrically. sigmaaldrich.com
For instance, the production of L-glutamate can be coupled to the glutamate dehydrogenase reaction, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the transaminase activity. Alternatively, the formation of 4-hydroxy-2-oxoglutarate can be monitored, although this may require more specific detection methods.
Another important enzyme is Glutamic-Oxaloacetic Transaminase 2 (GOT2), a mitochondrial enzyme that can also transaminate 4-hydroxyglutamate. nih.gov The activity of GOT2 can be assessed using various methods. Commercially available enzyme-linked immunosorbent assay (ELISA) kits can quantify the amount of the GOT2 enzyme itself in a sample. These assays are based on a sandwich immunoassay technique where the enzyme is captured by a specific antibody coated on a microplate, followed by detection with a second, labeled antibody.
Direct measurement of GOT2 enzymatic activity can be performed by monitoring the consumption of substrates or the formation of products. For example, in the forward reaction, the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate is monitored. The oxaloacetate produced can then be coupled to a reaction with malate (B86768) dehydrogenase and NADH, where the decrease in absorbance at 340 nm due to NADH oxidation is measured. While this assay does not directly use 4-hydroxy-L-glutamate, it provides a measure of the enzyme's potential to metabolize it.
Table 2: Principles of Enzymatic Assays for Enzymes Metabolizing 4-Hydroxy-L-glutamate
| Assay Type | Enzyme | Principle | Detection Method |
|---|---|---|---|
| Coupled Spectrophotometric Assay | 4-Hydroxyglutamate Transaminase | The formation of L-glutamate is coupled to the glutamate dehydrogenase reaction, leading to the reduction of NAD⁺ to NADH. | Spectrophotometric measurement of NADH formation at 340 nm. sigmaaldrich.com |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Glutamic-Oxaloacetic Transaminase 2 (GOT2) | Quantifies the amount of GOT2 protein using specific antibodies in a sandwich immunoassay format. | Colorimetric detection of a reporter enzyme conjugated to the detection antibody. |
This table outlines the fundamental principles of potential enzymatic assays. The specific reagents and conditions would need to be optimized for the particular enzyme and substrate.
These enzymatic assay methodologies are critical for elucidating the functional roles of this compound in metabolism and for screening potential modulators of the enzymes involved in its pathways.
Computational Approaches in 4 Hydroxyglutamic Acid Research
Computational Modeling of Enzyme Catalytic Mechanisms (e.g., UstD)
Computational modeling is a powerful approach to unravel the detailed catalytic mechanisms of enzymes that synthesize or modify (2S,4S)-4-hydroxyglutamic acid. A prime example is the study of UstD, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the formation of γ-hydroxy-α-amino acids through decarboxylative aldol (B89426) reactions. nih.gov Understanding the mechanism of enzymes like UstD is crucial as they offer a regioselective synthesis route to compounds like 4-hydroxyglutamic acid, which are challenging to produce via standard chemical methods. nih.gov
Hybrid quantum mechanics/molecular mechanics (QM/MM) is a state-of-the-art computational method employed to study such enzymatic reactions in atomic detail. nih.gov This approach treats the reactive center of the enzyme-substrate complex with high-accuracy quantum mechanics, while the surrounding protein environment is described by more computationally efficient molecular mechanics.
A computational study on the UstD catalytic mechanism revealed a multi-phase process: nih.gov
Decarboxylation: The initial step involves the decarboxylation of the substrate, L-aspartate.
C-C Bond Formation: This is followed by the addition of an aldehyde, forming the new carbon-carbon bond.
Regeneration: The final phase involves the regeneration of the catalytic site.
The investigation identified two potential reaction pathways, with one being more favorable due to a lower number of intermediate steps. nih.gov According to the QM/MM energy profile for the more probable pathway, the rate-limiting step is the decarboxylation of the L-aspartate side chain, which has a calculated energy barrier of 19.19 kcal/mol. nih.gov The study also pinpointed key amino acid residues, H263 and Y257, that interact with the aspartic acid substrate, playing a crucial role in the catalytic process. nih.gov This detailed knowledge of transition states, key residues, and conformational changes is invaluable for future protein engineering efforts aimed at improving the synthesis of γ-hydroxy-α-amino acids. nih.gov
| Parameter | Finding | Source |
| Enzyme Studied | UstD (PLP-dependent) | nih.gov |
| Methodology | Quantum Mechanics/Molecular Mechanics (QM/MM) | nih.gov |
| Reaction Phases | 1. Decarboxylation of L-aspartate2. C-C bond formation3. Catalytic site regeneration | nih.gov |
| Rate-Limiting Step | Decarboxylation of L-aspartate side chain | nih.gov |
| Calculated Energy Barrier | 19.19 kcal/mol | nih.gov |
| Key Residues | H263, Y257 | nih.gov |
In Silico Prediction and Assessment of Biological Activities
In silico methods are instrumental in predicting and assessing the potential biological activities of compounds like (2S,4S)-4-hydroxyglutamic acid before committing to extensive laboratory synthesis and testing. These computational techniques utilize the chemical structure of a molecule to forecast its physicochemical properties, pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADMET), and potential interactions with biological targets. nih.gov
Virtual screening is a common in silico technique where large libraries of compounds are computationally docked against a specific protein target to identify potential hits. nih.gov For a compound like (2S,4S)-4-hydroxyglutamic acid, researchers could screen it against various receptors or enzymes to predict its binding affinity and potential pharmacological effects. This process helps prioritize molecules for further investigation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are another cornerstone of in silico assessment. nih.gov QSAR models are mathematical equations that correlate the structural or physicochemical properties of a set of compounds with their biological activity. nih.govresearchgate.net While specific QSAR models for (2S,4S)-4-hydroxyglutamic acid are not widely published, the methodology could be applied by synthesizing a series of its derivatives and testing their activity against a specific target. The resulting data would allow for the development of a QSAR model to predict the activity of new, unsynthesized derivatives and guide the design of more potent analogues. nih.govfrontiersin.org
Structure-Activity Relationship (SAR) Investigations through Computational Chemistry
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that seeks to understand how the chemical structure of a molecule influences its biological activity. researchgate.net Computational chemistry provides a powerful lens for SAR investigations, allowing for the rational design and optimization of lead compounds. researchgate.netmdpi.com
By systematically modifying the structure of (2S,4S)-4-hydroxyglutamic acid in silico—for example, by altering the stereochemistry, adding or removing functional groups, or changing the carbon skeleton—researchers can predict how these changes will affect its interaction with a target protein. For instance, computational docking studies can be performed on a series of designed analogues to compare their binding modes and affinities. frontiersin.org
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques that can be used to build models that explain the SAR of a series of compounds. frontiersin.org These models generate 3D contour maps that highlight regions where steric, electrostatic, or other property changes are likely to increase or decrease biological activity. frontiersin.org Such an analysis for derivatives of (2S,4S)-4-hydroxyglutamic acid would provide a detailed roadmap for optimizing its structure to enhance a desired biological effect.
| Computational Technique | Application in SAR | Potential Insights for 4-Hydroxyglutamic Acid |
| Molecular Docking | Predicts binding mode and affinity of analogues. | Identify key interactions with a target protein; guide structural modifications. |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular properties with biological activity. | Generate contour maps to visualize favorable and unfavorable structural changes. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for activity. | Define the key functional groups and their spatial orientation for target binding. |
Molecular Dynamics Simulations of Enzyme-Ligand Complexes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By simulating the behavior of a system under physiological conditions, MD provides detailed insights into the dynamic nature of enzyme-ligand interactions, which are often missed by static pictures from methods like molecular docking or X-ray crystallography. researchgate.net
For (2S,4S)-4-hydroxyglutamic acid, MD simulations of its complex with a target enzyme (such as UstD) can reveal crucial information about the stability and flexibility of the binding. nih.govresearchgate.net The simulation tracks the trajectory of the complex over a period, allowing for the analysis of various parameters. pku.edu.cnsemanticscholar.org
Key analyses in MD simulations include:
Root Mean Square Fluctuation (RMSF): RMSF analyzes the flexibility of individual amino acid residues in the protein. nih.govresearchgate.net This can highlight which parts of the enzyme become more or less flexible upon ligand binding and identify key residues that are crucial for the interaction.
Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. nih.govsemanticscholar.org Significant changes in Rg can indicate conformational changes or unfolding events induced by ligand binding.
These simulations can validate docking results, refine the understanding of the binding mode, and elucidate the allosteric effects or conformational changes that are critical for biological function. researchgate.netnih.gov
Future Directions and Emerging Research Areas
Development of Novel and More Efficient Stereoselective Synthetic Methodologies
The precise three-dimensional arrangement of atoms in (2S,4S)-2-amino-4-hydroxypentanedioic acid is critical for its function, making stereoselective synthesis a primary challenge and a vibrant area of research. Future work is aimed at developing more efficient, scalable, and environmentally friendly methods to produce this specific diastereomer.
Current synthetic strategies often start from chiral precursors like L-pyroglutamic acid or employ stereoselective reactions. One established approach involves the electrophilic hydroxylation of a protected glutamic acid derivative using reagents like 3-phenyl-N-phenylsulfonyl oxaziridine (B8769555). nih.gov Another method utilizes the inversion of configuration at the C4 position of (2S,4R)-4-hydroxyproline, an abundant natural amino acid, through a Mitsunobu reaction followed by oxidative ring cleavage to yield the desired (2S,4S) stereochemistry. nih.gov A gram-scale synthesis of the lactone form of (2S,4S)-4-hydroxyglutamic acid has been achieved using a crystallization-induced diastereomer transformation (CIDT), highlighting progress towards scalable production. nih.gov
Emerging research focuses on biocatalysis, which offers high stereoselectivity under mild conditions. The use of engineered enzyme cascades, for instance, combining aldolases and transaminases, presents a promising avenue for the one-step synthesis of various hydroxy-amino acids from simple substrates. rsc.org A recently developed approach merges photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis, creating a "pyridoxal radical biocatalysis" platform capable of producing noncanonical amino acids with high stereocontrol. nih.gov Adapting such innovative enzymatic and chemoenzymatic methods could lead to highly efficient and selective syntheses of this compound. rsc.orgnih.gov
| Synthetic Strategy | Key Features | Starting Material Example | Relevant Findings |
| Chemical Synthesis | Employs chiral precursors and stereoselective reactions. | (2S,4R)-4-Hydroxyproline nih.gov | Achieves inversion of stereochemistry at C4 via Mitsunobu reaction and subsequent oxidation. nih.gov |
| Chemoenzymatic Synthesis | Combines chemical steps with highly selective enzymatic reactions. | Protected Serinal Derivative nih.gov | Can build the required stereocenters through a series of controlled chemical and enzymatic steps. nih.gov |
| Biocatalysis | Uses engineered enzymes for high stereoselectivity and atom economy. | Simple substrates like glyoxylate (B1226380) and pyruvate (B1213749) derivatives rsc.org | Aldolase-transaminase cascades can produce specific stereoisomers of 4-hydroxyglutamic acid in high yield. rsc.org |
| Photoredox-Biocatalysis | Synergistic catalysis for novel bond formations. | Basic amino acid precursors nih.gov | Enables asymmetric synthesis of complex amino acids without protecting groups. nih.gov |
Elucidation of Undiscovered Biosynthetic Pathways and Enzymes Involved in Hydroxyglutamate Metabolism
While some aspects of 4-hydroxyglutamate metabolism are known, a complete picture of its biosynthesis and degradation across different organisms is still lacking. In humans and other mammals, 4-hydroxyglutamate is known to be formed from the breakdown of 4-hydroxyproline (B1632879), which is a major component of collagen. nih.govnih.gov This catabolic pathway occurs in the mitochondria. nih.gov
Key enzymes in its metabolism have been identified, such as 4-hydroxyglutamate transaminase (EC 2.6.1.23), which converts 4-hydroxy-L-glutamate and 2-oxoglutarate into 4-hydroxy-2-oxoglutarate and L-glutamate. wikipedia.orggenome.jp This enzyme is crucial for integrating hydroxyglutamate metabolism with central amino acid pathways like arginine and proline metabolism. wikipedia.orggenome.jp In certain metabolic disorders like primary hyperoxaluria type 3, defects in the 4-hydroxyproline catabolic pathway lead to the accumulation of precursors, including 4-hydroxyglutamate. nih.gov
Future research will likely focus on identifying novel enzymes and alternative biosynthetic routes, particularly in microorganisms and plants where this amino acid may play different physiological roles. The search for the specific enzymes responsible for its synthesis in organisms that produce natural products containing this moiety is a key area of investigation. Genetic manipulation and heterologous expression of biosynthetic gene clusters are powerful techniques that can be used to uncover these pathways. researchgate.net
| Metabolic Process | Enzyme/Pathway Involved | Function | Organism/Context |
| Formation | Collagen Catabolism / Proline Hydroxylation | Release of 4-hydroxyproline, which is converted to 4-hydroxyglutamate. nih.govnih.gov | Mammals |
| Conversion | 4-hydroxyglutamate transaminase | Transamination to 4-hydroxy-2-oxoglutarate and L-glutamate. wikipedia.orggenome.jp | Mammals (Rat Liver) |
| Degradation | Arginine and Proline Metabolism | Integrates 4-hydroxyglutamate into central metabolic cycles. wikipedia.orgymdb.ca | Yeast, Mammals |
| Accumulation | Primary Hyperoxaluria Type 3 (PH3) | An inborn error of 4-hydroxyproline metabolism. nih.gov | Humans |
Advanced Structural Biology Studies of 4-Hydroxyglutamate-Interacting Proteins
Understanding how this compound interacts with proteins at an atomic level is crucial for deciphering its biological function. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for determining the three-dimensional structure of protein-ligand complexes. sigmaaldrich.comlibretexts.org While obtaining high-quality protein crystals remains a significant bottleneck in X-ray crystallography, these studies provide invaluable insights into the specific binding pockets and molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern recognition and activity. nih.govaimspress.com
For amino acid derivatives like 4-hydroxyglutamate, structural studies are essential to understand their roles as neurotransmitter analogues or enzyme modulators. nih.gov The additional hydroxyl group on the molecule can act as both a hydrogen bond donor and acceptor, potentially enabling unique interactions with protein targets compared to glutamate (B1630785). nih.govnih.gov Future research will focus on crystallizing and analyzing proteins that are known or suspected to bind 4-hydroxyglutamate, such as glutamate receptors or metabolic enzymes. nih.gov Such studies can reveal why a particular stereoisomer is preferred and guide the design of more potent and selective modulators. nih.gov Mass spectrometry-based techniques, including hydrogen/deuterium exchange (HDX) and chemical crosslinking (CX), can complement these high-resolution methods by providing information on protein dynamics and interaction surfaces in solution. nih.gov
Integration of Omics Technologies for Comprehensive Metabolic Profiling and Pathway Analysis
The advent of high-throughput "omics" technologies offers a powerful, systems-level approach to understanding the role of this compound. Metabolomics, the large-scale study of small molecules, can directly quantify levels of 4-hydroxyglutamate and related metabolites in biological samples. creative-proteomics.com This has already proven fruitful, as metabolomic studies have identified 4-hydroxyglutamate as a novel predictive biomarker for pre-eclampsia. nih.gov
The integration of metabolomics with other omics data—such as transcriptomics (gene expression) and proteomics (protein expression)—provides a more comprehensive view of metabolic pathways. nih.gov For example, by correlating changes in 4-hydroxyglutamate levels with the expression of specific genes and proteins, researchers can identify the enzymes and transporters responsible for its synthesis, degradation, and transport. nih.govnih.gov This multi-omics approach is critical for constructing detailed metabolic network models and understanding how these pathways are dysregulated in disease states. nih.govnih.gov Future studies will likely apply these integrated strategies to explore the impact of elevated or deficient 4-hydroxyglutamate levels on cellular physiology and to uncover its broader metabolic context beyond its role in collagen turnover. nih.govnih.gov
| Omics Technology | Application to Hydroxyglutamate Research | Potential Insights |
| Metabolomics | Quantitative analysis of 4-hydroxyglutamate in biofluids and tissues. creative-proteomics.comnih.gov | Identification as a biomarker for disease (e.g., pre-eclampsia, PH3); understanding metabolic flux. nih.govnih.gov |
| Transcriptomics | Analysis of gene expression related to its metabolic pathway. | Identification of genes encoding for enzymes and transporters involved in its metabolism. nih.gov |
| Proteomics | Analysis of protein expression and post-translational modifications. | Quantifying levels of metabolic enzymes; identifying protein interaction partners. nih.gov |
| Multi-Omics Integration | Combined analysis of metabolome, transcriptome, and proteome data. nih.gov | Comprehensive mapping of metabolic pathways; discovery of regulatory networks and new biological roles. nih.govnih.gov |
Design of Targeted Analogues as Chemical Probes for Receptor and Enzyme Characterization
Building on a solid foundation of synthesis and structural biology, a key future direction is the rational design of analogues of this compound to serve as chemical probes. nih.govresearchgate.net A chemical probe is a highly selective small molecule used to study the function of a specific protein target in complex biological systems like cells and organisms. promega.comnih.gov
By systematically modifying the structure of 4-hydroxyglutamate—for instance, by altering substituent groups or constraining the molecule's conformation—researchers can develop tools with enhanced potency, selectivity, or specific functional effects (e.g., agonist vs. antagonist) for particular glutamate receptors or enzymes. nih.govmdpi.com These analogues are invaluable for characterizing the pharmacological properties of different receptor subtypes and for validating them as potential therapeutic targets. nih.govpageplace.de The design process often involves creating a library of related compounds and screening them for activity, a strategy that has been successfully applied to develop novel modulators for other biological targets. mdpi.comnih.gov The development of such probes derived from 4-hydroxyglutamate will be instrumental in dissecting its specific biological roles and exploring its therapeutic potential.
Q & A
Q. What are the key synthetic strategies for (2S,4S)-2-amino-4-hydroxypentanedioic acid, and how is stereochemical purity achieved?
Synthesis typically involves enantioselective methods such as asymmetric catalysis or chiral auxiliary-mediated reactions. For example, multi-step protocols using coupling agents like dicyclohexylcarbodiimide (DCC) or enzymatic resolution can ensure stereochemical fidelity. Chiral HPLC or circular dichroism (CD) spectroscopy is critical for verifying enantiomeric purity .
Q. How is the stereochemistry of this compound confirmed experimentally?
X-ray crystallography is the gold standard for absolute stereochemical determination. For instance, crystal structures of related thiazolidine derivatives (e.g., ) reveal envelope conformations and hydrogen-bonding patterns that validate spatial arrangements. Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate diastereomers .
Q. What safety precautions are necessary when handling this compound in the lab?
Based on GHS classifications, the compound may cause skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent symptoms .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments reported in literature?
Cross-validate data using orthogonal techniques:
Q. What role does this compound play in metabolic pathways, and how can its activity be studied?
While direct metabolic data for the (2S,4S) isomer is limited, analogs like 4-hydroxy-L-glutamic acid ( ) participate in glutamate metabolism. To study its activity:
- Use isotopic labeling (/) to track incorporation into metabolic intermediates.
- Employ enzyme assays with recombinant enzymes (e.g., hydroxylases or transaminases) to identify substrate specificity .
Q. What methodologies are recommended for analyzing conformational dynamics in solution?
- Dynamic NMR : Monitor temperature-dependent coalescence of diastereotopic protons.
- Molecular Dynamics (MD) Simulations : Predict low-energy conformers and solvent interactions.
- Vibrational Circular Dichroism (VCD) : Detect subtle conformational changes in chiral environments .
Q. How can researchers optimize analytical methods for purity assessment?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., Exact Mass: 163.0545728 in ).
- Chiral Stationary Phase HPLC : Use columns like Chiralpak® IG-3 with polar organic mobile phases for baseline separation of enantiomers.
- Capillary Electrophoresis (CE) : Achieve high-resolution separation using cyclodextrin-based buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
